molecular formula C9H9NO2 B054397 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one CAS No. 118097-03-3

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B054397
CAS No.: 118097-03-3
M. Wt: 163.17 g/mol
InChI Key: KAVXIFPXMXGPLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the reaction of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve solvents like DMSO and catalysts like Cs2CO3 .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolizine derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific acetyl group, which imparts distinct chemical and biological properties compared to other pyrrolizine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-acetyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-3-8-9(12)4-5-10(7)8/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVXIFPXMXGPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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